molecular formula BiBrHO B1506878 Bismuth oxybromide CAS No. 7787-57-7

Bismuth oxybromide

Cat. No.: B1506878
CAS No.: 7787-57-7
M. Wt: 305.89 g/mol
InChI Key: OZKCXDPUSFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth Oxybromide (BiOBr) is an advanced visible-light-responsive semiconductor photocatalyst of significant interest for environmental remediation research. Its primary research value lies in applications such as the photocatalytic degradation of persistent organic pollutants in wastewater and for antibacterial disinfection purposes. The mechanism of action involves the absorption of visible light to generate electron-hole (e⁻/h⁺) pairs. These pairs subsequently produce Reactive Oxygen Species (ROS), including superoxide anions (•O₂⁻) and hydroxyl radicals (•OH), which are responsible for the oxidative breakdown of contaminants. BiOBr's distinctive layered structure, composed of [Bi₂O₂]²⁺ slabs alternating with double bromide [Br]⁻ layers, is a key factor contributing to its high performance, as it facilitates the efficient separation and transport of these photo-induced charge carriers. Researchers can tailor the morphological properties, such as creating three-dimensional hierarchical microspheres, to enhance performance by increasing specific surface area and improving light-harvesting capacity. The compound is noted for its good chemical stability, non-toxicity, and narrow band gap, making it a superior and sustainable alternative to UV-light-dependent photocatalysts like TiO₂. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

7787-57-7

Molecular Formula

BiBrHO

Molecular Weight

305.89 g/mol

InChI

InChI=1S/Bi.BrH.O/h;1H;

InChI Key

OZKCXDPUSFUPRJ-UHFFFAOYSA-N

SMILES

O=[Bi].Br

Canonical SMILES

O=[Bi].Br

Other CAS No.

7787-57-7

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

At temperatures >500°C, BiOBr undergoes decomposition:
2BiOBrBi2O3+2BiBr32\text{BiOBr}\rightarrow \text{Bi}_2\text{O}_3+2\text{BiBr}_3\uparrow

  • Weight loss : ~50% (experimental data matches theoretical prediction) .

  • Product : Bi₂O₃ (thermally stable) and volatile BiBr₃ gas .

Photocatalytic Reactions

BiOBr degrades organic pollutants via reactive oxygen species (ROS) generation under light:

Key Mechanisms:

  • Electron-hole pair separation :
    BiOBr+hνe(CB)+h+(VB)\text{BiOBr}+h\nu \rightarrow \text{e}^-(\text{CB})+\text{h}^+(\text{VB})

    e+O2O2\text{e}^-+\text{O}_2\rightarrow \text{O}_2^{\bullet-}
    ; h++H2OOH\text{h}^++\text{H}_2\text{O}\rightarrow \text{OH}^\bullet
    .

  • Pollutant degradation efficiency :

    • Crystal violet (CV) : Rate constant = 0.5285 h⁻¹ (10× higher than TiO₂) .

    • Bisphenol A (BPA) : 98% removal under visible light .

Table 2: Photocatalytic Performance Comparison

PollutantLight SourceDegradation EfficiencyRate Constant (h⁻¹)Reference
Crystal violetVisible (λ ≥ 420)95% in 3 h0.5285
Bisphenol AVisible98% in 2 h0.92
CiprofloxacinVisible85% in 4 h0.21

Chemical Oxidation via Peroxymonosulfate (PMS) Activation

BiOBr activates PMS for non-photocatalytic degradation:

  • Mechanism : Bi(III) → Bi(V) → Bi(III) redox cycling:
    Bi III +PMSBi V +SO4\text{Bi III }+\text{PMS}\rightarrow \text{Bi V }+\text{SO}_4^{\bullet-}

    Bi V +H2OBi III +OH\text{Bi V }+\text{H}_2\text{O}\rightarrow \text{Bi III }+\text{OH}^\bullet
    .

  • Stability : <0.12 mg/L Bi³⁺ leaching after 7 cycles .

Hydrolysis and Stability in Aqueous Media

BiOBr undergoes partial hydrolysis in water:
BiOBr+H2OBiOCl+HBr\text{BiOBr}+\text{H}_2\text{O}\leftrightarrow \text{BiOCl}+\text{HBr}

  • pH dependence : Stable under acidic conditions (pH 2–4); precipitates BiOCl at neutral pH .

Composite Formation for Enhanced Reactivity

BiOBr hybrids show improved catalytic performance:

  • BiOBr/BiOI heterojunctions : 14× higher activity than pure BiOBr .

  • BiOBr-G (plant-mediated) : 6× faster degradation kinetics vs. conventional BiOBr .

Comparison with Similar Compounds

Crystal Structure and Bandgap

BiOBr shares structural similarities with other bismuth oxyhalides (BiOCl, BiOI) but differs in halogen composition, which modulates bandgap energy (Table 1). For instance:

  • BiOCl: Tetragonal structure (JCPDS No. 06–0249) with a wider bandgap (~3.2–3.5 eV), limiting visible-light absorption .
  • BiOI : Lower bandgap (~1.7–1.9 eV) due to iodine’s higher polarizability, but suffers from rapid charge recombination .
  • BiOBr : Intermediate bandgap (~2.6–3.0 eV), balancing visible-light utilization and charge-carrier mobility .

Table 1: Comparison of BiOCl and BiOBr Properties at Different pH Values

pH Compound Surface Area (m²/g) Bandgap (eV)
1 BiOCl 11.6 3.4
BiOBr 15.5 2.9
7 BiOCl 27.9 3.4
BiOBr 32.1 3.0
14 BiOCl 61.9 2.4
BiOBr 48.7 2.5

Data adapted from hydrothermal synthesis studies .

BiOBr’s bandgap narrows under alkaline conditions, enhancing visible-light absorption. Surface area peaks at pH 7, correlating with improved photocatalytic performance .

Photocatalytic Performance

Efficiency in Pollutant Degradation

BiOBr outperforms BiOCl under visible light due to its narrower bandgap. For example:

  • RhB Degradation : BiOBr achieves ~90% degradation within 120 minutes, compared to BiOCl (~60%) under identical conditions .
  • NO Removal: Hierarchical BiOBr microspheres exhibit 80% efficiency, attributed to high surface area and oxygen vacancy generation .

Heterojunction Engineering

BiOBr-based heterojunctions (e.g., BiOI/BiOBr) enhance charge separation. For instance, BiOBr/BiOCOOH composites degrade tetracycline 3.2× faster than pure BiOBr . In contrast, Bi₂MoO₆ (orthorhombic structure, bandgap ~2.4 eV) shows superior activity in nitrogen fixation but requires UV-light activation .

Toxicity and Biocompatibility

BiOBr induces concentration-dependent cytotoxicity in human keratinocytes, triggering late apoptosis and membrane damage . In comparison:

  • BiOCl: Nanosheet forms exhibit higher toxicity than microspheres due to stronger particle-membrane interactions .
  • Bismuth Citrate : Lower toxicity, making it preferable for biomedical applications .

Preparation Methods

Description

The hydrolysis method is a straightforward and widely used approach to synthesize BiOBr. It involves the reaction of bismuth oxide with hydrobromic acid, followed by hydrolysis of the resulting bismuth bromide to precipitate BiOBr.

Reaction Scheme

$$
\text{Bi}2\text{O}3 + 6\text{HBr} \rightarrow 2\text{BiBr}3 + 3\text{H}2\text{O}
$$
$$
\text{BiBr}3 + \text{H}2\text{O} \rightarrow \text{BiOBr} \downarrow + 2\text{HBr}
$$

Characteristics

  • Produces homogeneous sheet-shaped nanoplatelets.
  • Requires only low-temperature drying, avoiding high-temperature roasting.
  • Simple and cost-effective with relatively short synthesis times.
  • However, the product tends to be poorly crystalline and the process is less controllable, which may affect reproducibility and uniformity.

Reference

This method is described as producing high purity BiOBr but with limited crystallinity and control over morphology.

Hydrothermal Synthesis

Description

Hydrothermal synthesis involves reacting bismuth precursors (commonly bismuth nitrate pentahydrate) with bromide sources (e.g., potassium bromide) in aqueous solution inside a sealed autoclave at elevated temperatures and pressures.

Procedure

  • Dissolve Bi(NO₃)₃·5H₂O in acetic acid.
  • Mix with deionized water and KBr under stirring.
  • Transfer to Teflon-lined autoclave.
  • Heat at temperatures typically between 110°C and 180°C for 12–24 hours.
  • Filter, wash, and dry the precipitate.

Control Parameters

  • pH: Acidic conditions (~pH 1) favor pure BiOBr formation; alkaline conditions lead to bismuth-rich oxybromides.
  • Temperature and duration strongly influence crystallite size, morphology, and phase purity.

Advantages

  • Environmentally friendly and cost-effective.
  • Enables control over particle size, shape, and crystallinity.
  • Produces well-crystallized materials with tunable morphology.
  • Widely used for synthesizing pure BiOBr and ternary composites with other halides.

Limitations

  • Photocatalytic activity sometimes lower than that obtained by template or emulsion-assisted methods.

Reference

Detailed hydrothermal synthesis and its effects on BiOBr properties are well documented.

Solvothermal Synthesis

Description

Solvothermal synthesis is similar to hydrothermal but uses organic solvents instead of water, allowing better control over morphology and phase.

Procedure

  • Bi(NO₃)₃·5H₂O and KBr or other bromide salts are dissolved in organic solvents like ethylene glycol.
  • The mixture is sealed and heated in an autoclave at controlled temperatures (110–180°C) for 12–24 hours.
  • The product is collected, washed, and dried.

Additive Effects

  • Additives such as triethanolamine (TEOA), sodium hydroxide (NaOH), and ammonium hydroxide (NH₃·H₂O) influence morphology, phase composition, and photocatalytic activity.
  • TEOA as an additive results in higher photocatalytic efficiency due to better adsorption and morphology control.

Advantages

  • Allows fine tuning of particle size and morphology.
  • Can produce composites containing BiOBr and other bismuth oxyhalides.
  • Enhanced photocatalytic activity demonstrated, especially with TEOA additive.

Reference

The additive-dependent solvothermal synthesis and its impact on BiOBr composites are reported with detailed characterization.

Block Copolymer Templated Synthesis

Description

This novel method uses block copolymers as templates to direct the formation of BiOBr nanostructures.

Procedure

  • A block copolymer is employed during the synthesis to control nucleation and growth.
  • The method is one-step, energy-efficient, and cost-effective.
  • It produces BiOBr with controlled morphology and enhanced surface properties.

Advantages

  • Scalable for large-scale production.
  • Produces materials with versatile applications beyond photocatalysis, including chemical oxidation.
  • The electron transfer mechanism involving Bi(III)–Bi(V)–Bi(III) valence states is proposed, differing from traditional electron-hole pair mechanisms.

Reference

This method was reported to be simpler and more economic, with extended applications of BiOBr.

Controlled Synthesis of Bismuth-Rich Oxybromides via Solvothermal Method

Description

By adjusting pH and temperature during solvothermal synthesis, bismuth-rich oxybromides such as Bi₃O₄Br and Bi₂₄O₃₁Br₁₀ can be synthesized, which exhibit superior photocatalytic properties.

Key Findings

  • Acidic pH (~1) favors BiOBr formation.
  • Alkaline pH leads to bismuth-rich phases.
  • Temperature control (110°C to 180°C) affects crystallinity and morphology.
  • Bi₃O₄Br synthesized at 160°C showed the best photocatalytic degradation of paracetamol (80% degradation in 360 min).

Advantages

  • Enhanced visible light absorption and charge carrier separation.
  • Improved photocatalytic efficiency compared to pure BiOBr.

Reference

This controlled synthesis and characterization were reported with detailed photocatalytic performance data.

Summary Table of Preparation Methods

Method Key Precursors Conditions Morphology Control Advantages Limitations References
Hydrolysis Bi₂O₃, HBr Room temp, low drying temp Poor crystallinity Simple, low cost, high purity Poor crystallinity, less control
Hydrothermal Bi(NO₃)₃·5H₂O, KBr 110–180°C, 12–24 h, autoclave Good control over size and shape Environmentally friendly, tunable Sometimes lower photocatalytic activity
Solvothermal + Additives Bi(NO₃)₃·5H₂O, KBr, additives (TEOA, NaOH, NH₃·H₂O) 110–180°C, organic solvents Excellent morphology control Enhanced photocatalytic activity Requires organic solvents, additives
Block Copolymer Templated Bi precursors + block copolymer One-step, mild conditions Controlled nanostructures Scalable, cost-effective, versatile Requires polymer template
Controlled Solvothermal for Bi-rich phases Bi(NO₃)₃·5H₂O, KBr, pH control 110–180°C, alkaline pH Tunable phase composition Superior photocatalytic performance Requires precise pH and temp control

Q & A

Q. What are the key physicochemical properties of bismuth oxybromide relevant to photocatalytic applications?

this compound (BiOBr) exhibits a layered structure with a bandgap energy of ~2.6–3.0 eV, making it responsive to visible light. Key properties include a density of 8.08 g/cm³, molecular formula BiBrO, and surface areas ranging from 15.5 to 99.7 m²/g depending on synthesis pH . Its redox properties and stability under acidic/alkaline conditions are critical for photocatalysis.

Q. What synthesis methods are commonly used for this compound?

Microwave-assisted synthesis is widely employed due to its rapid heating and control over crystallinity. For example, adjusting pH (1–14) during synthesis can tune surface area (15.5–99.7 m²/g) and bandgap (2.5–3.0 eV) . Hydrothermal methods are also used to fabricate nanosheets with exposed facets, enhancing catalytic activity .

Q. Which characterization techniques are essential for confirming phase purity and morphology?

  • XRD : To verify crystallinity and phase (e.g., tetragonal structure).
  • SEM/TEM : For morphology analysis (e.g., nanosheets, hierarchical structures).
  • BET : To measure surface area (e.g., 32.1 m²/g at pH 7) .
  • UV-Vis DRS : To determine bandgap energy (e.g., 2.9 eV at pH 1) .

Q. What are the primary challenges in achieving reproducible synthesis?

Reproducibility depends on precise control of pH, precursor ratios (Bi³⁺/Br⁻), and calcination temperatures. Variations in pH during microwave synthesis can lead to conflicting bandgap values (e.g., 2.9 eV at pH 1 vs. 3.0 eV at pH 7) . Standardizing protocols and cross-validating with multiple characterization methods is critical.

Advanced Research Questions

Q. How does pH variation during synthesis influence surface area and bandgap energy?

At pH 1, BiOBr synthesized via microwave methods has a surface area of 15.5 m²/g and bandgap of 2.9 eV. Increasing pH to 7 raises the surface area to 32.1 m²/g and bandgap to 3.0 eV due to altered crystal growth kinetics. At pH 14, surface area drops to 48.7 m²/g, but bandgap remains stable (~2.5 eV) . Methodological recommendation: Use in-situ pH monitoring and post-synthesis annealing to optimize these parameters.

Q. How can researchers address discrepancies in reported bandgap energies?

Discrepancies (e.g., 2.5–3.4 eV) arise from synthesis conditions and characterization techniques. To resolve:

  • Standardize synthesis parameters (pH, temperature).
  • Use UV-Vis Tauc plots combined with XPS valence band analysis.
  • Validate with DFT calculations to correlate experimental and theoretical band structures .

Q. What strategies enhance photocatalytic efficiency under visible light?

  • Facet engineering : Exposing {10–1} facets on BiOBr nanosheets increases active sites for toluene oxidation (e.g., 95% conversion under blue LED) .
  • Heterojunctions : Coupling with MoS₂ improves charge separation, enhancing dye degradation efficiency .
  • Doping : Introducing oxygen vacancies or metal ions (e.g., Fe³⁺) modifies band structure for broader light absorption .

Q. What mechanistic insights explain BiOBr’s role in peroxymonosulfate (PMS) activation?

BiOBr generates sulfate radicals (SO₄•⁻) via surface-mediated electron transfer. In sulfamethoxazole degradation, Br vacancies on BiOBr act as PMS adsorption sites, facilitating O-O bond cleavage. Key steps:

  • Radical trapping : Use ethanol (OH• scavenger) and TEMPOL (SO₄•⁻ scavenger) to confirm dominant pathways.
  • In-situ EPR : Detect radical species (e.g., 1O₂, •OH) during reaction .

Q. How do exposed crystal facets affect catalytic activity?

Nanosheets with {10–1} facets exhibit higher surface energy and oxygen-rich defects, promoting toluene oxidation. The defective sites enhance charge separation and adsorb reactants more effectively. Methodological validation:

  • AFM : Quantify facet exposure ratios.
  • DFT simulations : Calculate adsorption energies of intermediates on specific facets .

Q. How can in-situ spectroscopic methods elucidate charge carrier dynamics?

  • Transient absorption spectroscopy : Track electron-hole recombination rates (e.g., lifetimes <10 ns in defective BiOBr).
  • Photoelectrochemical analysis : Measure photocurrent response under varying light intensities to assess charge separation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.